6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuranone core with dimethoxy and trifluoromethoxy substituents, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one typically involves multiple steps:
Formation of the Benzofuranone Core: The initial step often involves the formation of the benzofuranone core through cyclization reactions. This can be achieved by reacting appropriate phenolic compounds with acylating agents under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Benzothiazole Moiety: The benzothiazole moiety is attached through nucleophilic substitution reactions. This step involves the reaction of the benzofuranone intermediate with 6-(trifluoromethoxy)-1,3-benzothiazole under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a more reduced form.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzofuranone derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the benzothiazole moiety might interact with specific amino acid residues.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(trifluoromethyl)coumarin: Similar in having dimethoxy and trifluoromethyl groups but differs in the core structure.
1(3H)-Isobenzofuranone, 6,7-dimethoxy-: Shares the benzofuranone core but lacks the benzothiazole moiety.
Uniqueness
The uniqueness of 6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one lies in its combination of functional groups and the resulting chemical properties
This detailed overview highlights the complexity and potential of this compound in various scientific domains
Properties
Molecular Formula |
C18H13F3N2O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H13F3N2O5S/c1-25-11-6-4-9-13(14(11)26-2)16(24)27-15(9)23-17-22-10-5-3-8(7-12(10)29-17)28-18(19,20)21/h3-7,15H,1-2H3,(H,22,23) |
InChI Key |
JVVDSGYIWIRUDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.